molecular formula C22H20ClFN2O2 B12306135 1-[1-(4-chloro-2-methoxyphenyl)-5-fluorospiro[3,9-dihydro-1H-pyrido[3,4-b]indole-4,1'-cyclopropane]-2-yl]ethanone

1-[1-(4-chloro-2-methoxyphenyl)-5-fluorospiro[3,9-dihydro-1H-pyrido[3,4-b]indole-4,1'-cyclopropane]-2-yl]ethanone

Cat. No.: B12306135
M. Wt: 398.9 g/mol
InChI Key: ZBQMTQGDBFZUBG-UHFFFAOYSA-N
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Description

1-[1-(4-chloro-2-methoxyphenyl)-5-fluorospiro[3,9-dihydro-1H-pyrido[3,4-b]indole-4,1’-cyclopropane]-2-yl]ethanone is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-chloro-2-methoxyphenyl)-5-fluorospiro[3,9-dihydro-1H-pyrido[3,4-b]indole-4,1’-cyclopropane]-2-yl]ethanone typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-chloro-2-methoxybenzaldehyde and 5-fluoroindole. These intermediates undergo a series of reactions, including condensation, cyclization, and spirocyclization, to form the final product. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the production efficiency and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-chloro-2-methoxyphenyl)-5-fluorospiro[3,9-dihydro-1H-pyrido[3,4-b]indole-4,1’-cyclopropane]-2-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

1-[1-(4-chloro-2-methoxyphenyl)-5-fluorospiro[3,9-dihydro-1H-pyrido[3,4-b]indole-4,1’-cyclopropane]-2-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(4-chloro-2-methoxyphenyl)-5-fluorospiro[3,9-dihydro-1H-pyrido[3,4-b]indole-4,1’-cyclopropane]-2-yl]ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chloro-2-methoxyphenyl)-3-(2-methoxyphenyl)urea
  • 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives
  • 1H-pyrazolo[3,4-b]quinolines

Uniqueness

1-[1-(4-chloro-2-methoxyphenyl)-5-fluorospiro[3,9-dihydro-1H-pyrido[3,4-b]indole-4,1’-cyclopropane]-2-yl]ethanone stands out due to its spirocyclic structure, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C22H20ClFN2O2

Molecular Weight

398.9 g/mol

IUPAC Name

1-[1-(4-chloro-2-methoxyphenyl)-5-fluorospiro[3,9-dihydro-1H-pyrido[3,4-b]indole-4,1'-cyclopropane]-2-yl]ethanone

InChI

InChI=1S/C22H20ClFN2O2/c1-12(27)26-11-22(8-9-22)19-18-15(24)4-3-5-16(18)25-20(19)21(26)14-7-6-13(23)10-17(14)28-2/h3-7,10,21,25H,8-9,11H2,1-2H3

InChI Key

ZBQMTQGDBFZUBG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC2(CC2)C3=C(C1C4=C(C=C(C=C4)Cl)OC)NC5=C3C(=CC=C5)F

Origin of Product

United States

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